The Advent and Advancement of 5,15-Diphenylporphyrin: A Technical Guide
The Advent and Advancement of 5,15-Diphenylporphyrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and evolving synthetic methodologies of 5,15-diphenylporphyrin (DPP), a significant molecule in various scientific domains. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing experimental protocols, quantitative data, and relevant biological pathways.
Introduction: A Porphyrin of Unique Stature
5,15-Diphenylporphyrin (DPP) stands as a cornerstone in porphyrin chemistry, valued for its unique structural features and accessibility. Unlike its more symmetrically substituted tetraphenyl- or octaethyl- counterparts, DPP possesses two unsubstituted meso-positions and eight unsubstituted β-positions. This configuration offers a valuable platform for further functionalization, making it an ideal model compound for studying fundamental porphyrin properties and a versatile building block for more complex molecular architectures. Its stability and solubility in common organic solvents further enhance its utility in a wide range of applications, from materials science to medicinal chemistry.[1]
A Historical Perspective on the Synthesis of 5,15-Diphenylporphyrin
The journey to an efficient and reliable synthesis of 5,15-diphenylporphyrin has been marked by significant evolution, reflecting broader advancements in synthetic organic chemistry.
Early Attempts and Challenges
Initial forays into the synthesis of DPP were fraught with difficulties, primarily resulting in low yields and issues with reproducibility. One of the earliest documented methods by Treibs and Haberle involved the reaction of dipyrromethane with benzaldehyde (B42025), which unfortunately yielded a meager 3% of the desired product.[1] Another notable early attempt by Manka and Lawrence claimed a remarkable 92% yield. However, this high yield proved to be difficult to reproduce, and a lack of detailed experimental data cast a shadow of uncertainty on the method's reliability.[1] These early struggles underscored the challenges in controlling the condensation and oxidation reactions required for porphyrin macrocycle formation.
The Advent of Rational Synthesis: The "(2+2)" Condensation
A significant breakthrough in DPP synthesis came with the development of the "(2+2)" condensation strategy. This approach involves the reaction of two dipyrromethane precursors, a more controlled and predictable method for constructing the porphyrin core. This methodology, particularly the work pioneered by Lindsey and others, has become the foundation for modern, reliable syntheses of DPP and its derivatives.[2][3][4][5] These methods typically involve the acid-catalyzed condensation of a dipyrromethane with an aldehyde, followed by oxidation to the aromatic porphyrin.
A key intermediate in many of these syntheses is 5-phenyldipyrromethane, which can be synthesized from the reaction of pyrrole (B145914) and benzaldehyde. The subsequent condensation of 5-phenyldipyrromethane with an appropriate C1 source, such as an orthoformate, followed by oxidation, leads to the formation of 5,15-diphenylporphyrin in significantly higher and more reproducible yields than the earlier methods.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of 5,15-diphenylporphyrin, compiled from various reliable sources.
Table 1: Comparison of Synthetic Yields for 5,15-Diphenylporphyrin
| Method | Researchers | Reported Yield (%) | Notes |
| Dipyrromethane + Benzaldehyde | Treibs and Haberle | 3 | Difficult to access[1] |
| Dipyrromethane + Benzaldehyde | Manka and Lawrence | 92 | Not readily reproducible[1] |
| (2+2) Condensation | Organic Syntheses Procedure | 14-20 | Reliable and scalable[1] |
| (2+2) Condensation | Lindsey's Method | High | General method for diarylporphyrins[2][5] |
Table 2: Physicochemical and Spectroscopic Data for 5,15-Diphenylporphyrin
| Property | Value | Solvent | Reference |
| UV-Vis Absorption | |||
| Soret Band (λmax) | 400 nm | Acetonitrile | [6] |
| Q-Bands (λmax) | 500, 536, 575, 627 nm | Acetonitrile | [6] |
| Fluorescence | |||
| Emission Maxima | - | - | - |
| Fluorescence Quantum Yield (Φf) | - | Acetonitrile | [6] |
| Nuclear Magnetic Resonance (NMR) | |||
| ¹H NMR (δ, ppm) | -3.07 (s, 2H, NH), 7.84 (m, 6H, Ph), 8.31 (m, 4H, Ph), 9.11 (d, 4H, β-H), 9.42 (d, 4H, β-H), 10.34 (s, 2H, meso-H) | CDCl₃ | |
| High-Resolution Mass Spectrometry (HRMS) | |||
| Calculated (M+) for C₃₂H₂₂N₄ | 462.1844 | - | |
| Found | 462.1847 | - |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of 5,15-diphenylporphyrin, from historical methods to modern, optimized procedures.
Historical Synthetic Protocols (Conceptual)
4.1.1. Treibs and Haberle Method (Low Yield)
This method involved the direct condensation of one equivalent of dipyrromethane with one equivalent of benzaldehyde in an acidic medium, followed by oxidation. The reaction likely suffered from the formation of a complex mixture of linear polypyrromethanes and other porphyrin isomers, leading to the very low isolated yield of 5,15-diphenylporphyrin.[1]
4.1.2. Manka and Lawrence Method (High Yield, Reproducibility Issues)
While the specifics of this protocol are not well-documented, it is reported to also involve the reaction of dipyrromethane and benzaldehyde.[1] The claimed high yield suggests reaction conditions that significantly favored the formation of the desired porphyrinogen, which was then oxidized to 5,15-diphenylporphyrin. The lack of reproducibility, however, indicates that these optimal conditions were likely very sensitive and difficult to control.
Modern Synthetic Protocol: (2+2) Condensation via 5-Phenyldipyrromethane
The following protocol is adapted from a reliable and scalable procedure published in Organic Syntheses.[1]
Step 1: Synthesis of 5-Phenyldipyrromethane
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To a solution of benzaldehyde (1 equivalent) in a large excess of pyrrole (typically >20 equivalents), add a catalytic amount of trifluoroacetic acid (TFA).
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Stir the reaction mixture at room temperature for approximately 15 minutes.
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Remove the excess pyrrole under reduced pressure.
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Purify the resulting crude product by flash chromatography on silica (B1680970) gel to yield 5-phenyldipyrromethane.
Step 2: Synthesis of 5,15-Diphenylporphyrin
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Dissolve 5-phenyldipyrromethane (2 equivalents) and trimethyl orthoformate (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add a catalytic amount of trichloroacetic acid.
-
Stir the reaction mixture at room temperature for a designated period.
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Add an oxidizing agent, such as p-chloranil (DDQ), and continue stirring.
-
Purify the crude porphyrin by column chromatography on silica gel, followed by recrystallization to obtain pure 5,15-diphenylporphyrin as purple crystals.[1]
Visualizing a Key Synthetic Workflow
The following diagram illustrates the logical flow of the modern (2+2) synthesis of 5,15-diphenylporphyrin.
Caption: A flowchart of the modern (2+2) synthesis of 5,15-diphenylporphyrin.
Biological Relevance: The STAT3 Signaling Pathway
5,15-Diphenylporphyrin has garnered attention for its potential as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a crucial role in cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers.
The precise mechanism of STAT3 inhibition by DPP is a subject of ongoing research. Initially, it was proposed that DPP directly binds to the SH2 domain of STAT3, thereby preventing its dimerization, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression. However, more recent studies have cast doubt on this direct interaction with the SH2 domain, suggesting that DPP may instead interact with the N-terminal domain of STAT3. This interaction is still thought to disrupt STAT3 dimerization and its downstream functions.
The following diagram illustrates the STAT3 signaling pathway and the putative points of inhibition by 5,15-diphenylporphyrin, reflecting the current understanding and the existing scientific debate.
Caption: The STAT3 signaling pathway and the proposed inhibitory mechanisms of 5,15-diphenylporphyrin.
